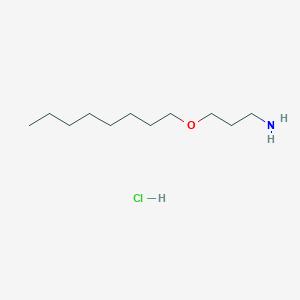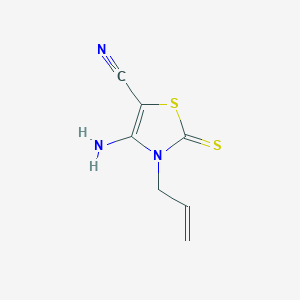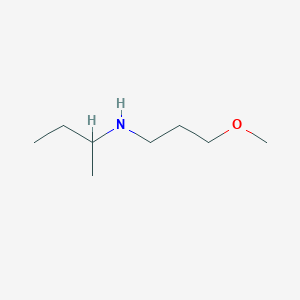
(Butan-2-yl)(3-methoxypropyl)amine
Descripción general
Descripción
“(Butan-2-yl)(3-methoxypropyl)amine” is a synthetic compound with the CAS No. 1038237-96-5 . It has a molecular weight of 145.24 and a molecular formula of C8H19NO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butan-2-yl group and a 3-methoxypropyl group attached to an amine (NH2) group .
Aplicaciones Científicas De Investigación
Biocatalytic Applications
- Biocatalytic Reductive Amination for Short Chiral Amines: Amine dehydrogenases (AmDHs) have been utilized for the efficient synthesis of short-chain chiral amines, including hydroxylated or unfunctionalized small 2-aminoalkanes. This approach offers an alternative to transaminases for producing compounds like (S)-1-methoxypropan-2-amine and (S)-3-aminobutan-1-ol, achieving high conversions and enantioselectivities without protein engineering (Ducrot et al., 2021).
Synthetic Chemistry Innovations
- Ionic Liquid for CO2 Capture: A task-specific ionic liquid created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide efficiently captures CO2 by forming a reversible carbamate salt. This ionic liquid demonstrates comparable efficiency to commercial amine sequestering agents and offers a recyclable, nonvolatile alternative for CO2 capture (Bates et al., 2002).
- Versatile Synthesis of 2-Alkyl-4-Aminopyridines: A two-step synthesis process has been developed for 2-alkyl-4-aminopyridines from cis-1-methoxy-1-buten-3-yne. This method involves acylation followed by amination and cyclization in ammonia, yielding substituted pyridines efficiently (Hegde et al., 2001).
Propiedades
IUPAC Name |
N-(3-methoxypropyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-8(2)9-6-5-7-10-3/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVROLHUWCJTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1519499.png)
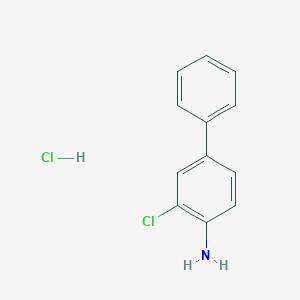
![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
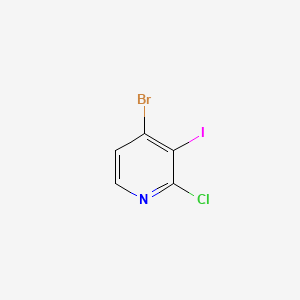
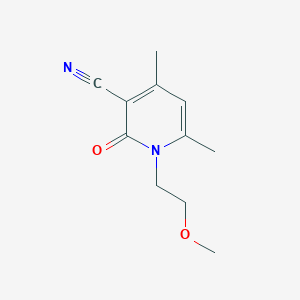
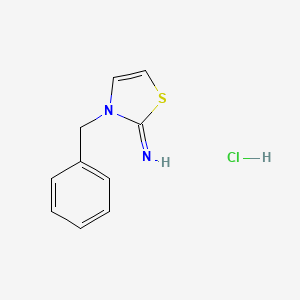
![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)
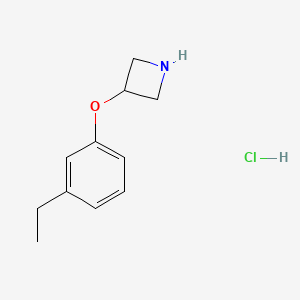

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)
![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)
